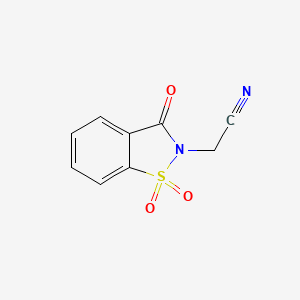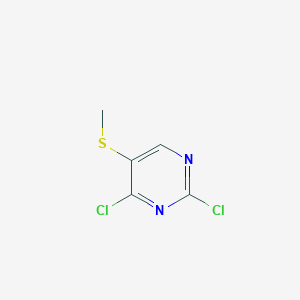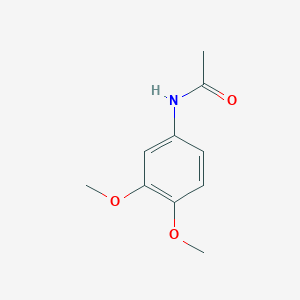
4-(3-Hydroxypropyl)morpholine
概述
描述
4-(3-Hydroxypropyl)morpholine is a chemical compound with the molecular formula C7H15NO2. It is also known by its synonyms, 3-(4-Morpholinyl)-1-propanol and 3-Morpholinopropanol . This compound features a morpholine ring, which is a five-membered heterocycle containing both nitrogen and oxygen atoms, and a hydroxyl group attached to a propyl chain. The presence of these functional groups makes it a versatile compound with various applications in scientific research and industry.
准备方法
4-(3-Hydroxypropyl)morpholine can be synthesized through several methods. One common synthetic route involves the reaction of morpholine with 3-chloropropanol under basic conditions . The reaction typically proceeds as follows:
Reactants: Morpholine and 3-chloropropanol.
Conditions: Basic conditions, often using a base such as sodium hydroxide.
Reaction: The hydroxyl group of 3-chloropropanol reacts with the nitrogen atom of morpholine, resulting in the formation of this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
化学反应分析
4-(3-Hydroxypropyl)morpholine undergoes various chemical reactions due to the presence of the morpholine ring and the hydroxyl group. Some common reactions include:
Acid-Base Reactions: The nitrogen atom in the morpholine ring can act as a weak base and accept protons from acids.
Esterification: The hydroxyl group can react with carboxylic acids to form esters.
Alkylation: The hydroxyl group can undergo alkylation reactions with suitable reagents.
These reactions often involve common reagents such as acids, carboxylic acids, and alkylating agents. The major products formed from these reactions include esters and alkylated derivatives of this compound.
科学研究应用
4-(3-Hydroxypropyl)morpholine has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some notable applications include:
Synthesis of Macrocyclic Urea Compounds: It is used as a building block in the synthesis of macrocyclic urea compounds, which can act as potent Chk1 inhibitors.
Catalysts and Drug Carriers: The compound’s structure allows it to be used as a catalyst in various chemical reactions and as a drug carrier in pharmaceutical formulations.
Corrosion Inhibitors: It is also investigated for its potential use as a corrosion inhibitor in industrial applications.
作用机制
The mechanism of action of 4-(3-Hydroxypropyl)morpholine is primarily related to its ability to form hydrogen bonds and act as a Lewis base. The nitrogen atom in the morpholine ring can donate a lone pair of electrons, making it a potential Lewis base. This property allows the compound to interact with various molecular targets and pathways, such as forming complexes with metal ions and participating in hydrogen bonding interactions.
相似化合物的比较
4-(3-Hydroxypropyl)morpholine can be compared with other similar compounds, such as:
4-(2-Hydroxyethyl)morpholine: This compound has a similar structure but with a shorter ethyl chain instead of a propyl chain.
4-(2-Aminoethyl)morpholine: This compound features an amino group instead of a hydroxyl group.
3-Morpholinopropylamine: This compound has an amino group attached to the propyl chain instead of a hydroxyl group.
The uniqueness of this compound lies in its combination of the morpholine ring and the hydroxyl group attached to a propyl chain, which imparts specific chemical properties and reactivity .
属性
IUPAC Name |
3-morpholin-4-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c9-5-1-2-8-3-6-10-7-4-8/h9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKSLWJLGAGPIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196160 | |
| Record name | 4-Morpholinepropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4441-30-9 | |
| Record name | 3-Morpholino-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4441-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Morpholinepropanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004441309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Morpholinepropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-Hydroxypropyl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
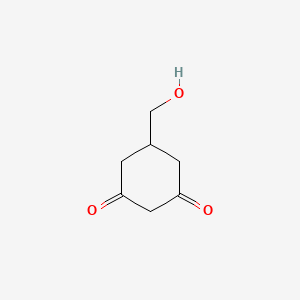


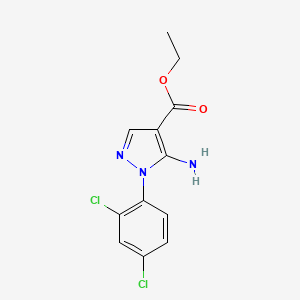
![Methyl 2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate](/img/structure/B1295540.png)
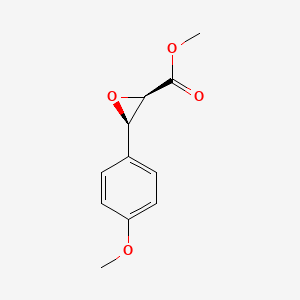
![(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-5-propan-2-ylhept-5-en-2-yl]-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B1295542.png)
